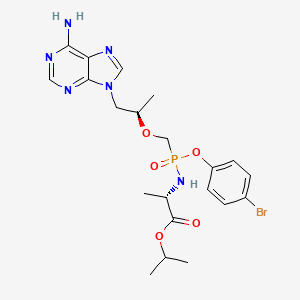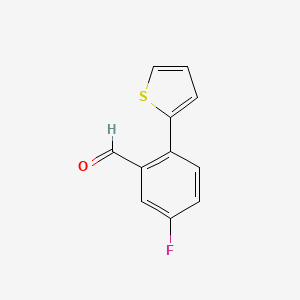
5-Fluoro-2-(thiophen-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(thiophen-2-yl)benzaldehyde typically involves the introduction of a thiophene ring to a fluorobenzaldehyde precursor. One common method is the palladium-catalyzed cross-coupling reaction, where 2-bromothiophene is reacted with 5-fluoro-2-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 5-Fluoro-2-(thiophen-2-yl)benzoic acid.
Reduction: 5-Fluoro-2-(thiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(thiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(thiophen-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Fluoro-2-(thiophen-2-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
5-Fluoro-2-(thiophen-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C11H7FOS |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-fluoro-2-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
JEOTXSDRTDBYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


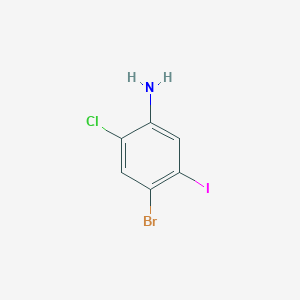
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
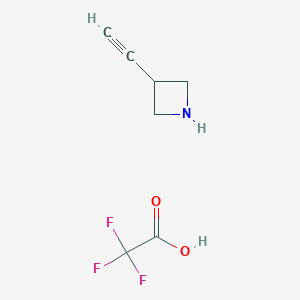
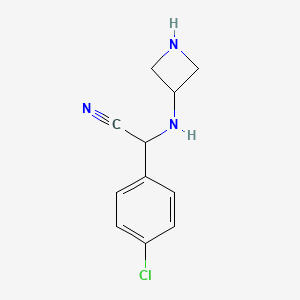
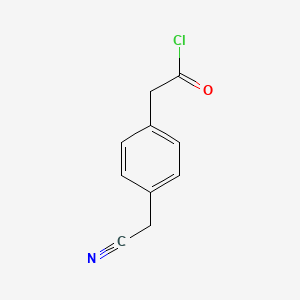

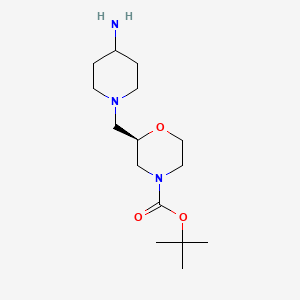
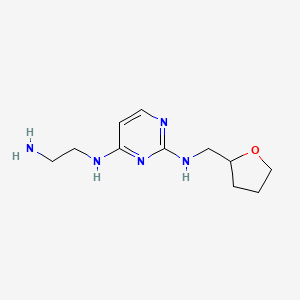
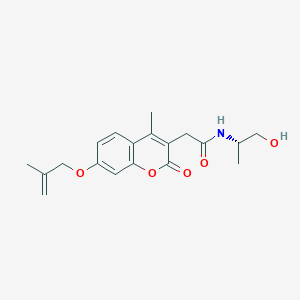
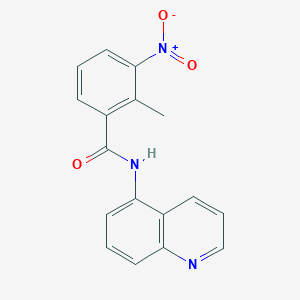
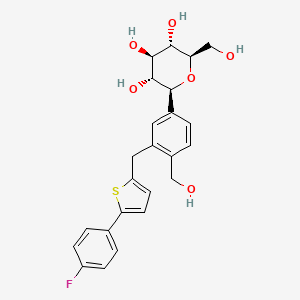

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
